molecular formula C10H15NO4 B13989256 Tert-butyl 2,6-dioxopiperidine-1-carboxylate

Tert-butyl 2,6-dioxopiperidine-1-carboxylate

Cat. No.: B13989256
M. Wt: 213.23 g/mol
InChI Key: CWUVGGXTDJUXJQ-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-dioxopiperidine-1-carboxylate is a carbamate-protected piperidine derivative featuring a six-membered ring with ketone groups at the 2- and 6-positions. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of proteolysis targeting chimeras (PROTACs) and other bioactive molecules requiring rigid, functionalized scaffolds .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl 2,6-dioxopiperidine-1-carboxylate

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7(12)5-4-6-8(11)13/h4-6H2,1-3H3

InChI Key

CWUVGGXTDJUXJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-dioxopiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dioxopiperidine.

    Esterification: The 2,6-dioxopiperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms this compound.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Tert-butyl 2,6-dioxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

The compound is compared to three structurally related molecules:

Tert-butyl 3,5-dioxopiperidine-1-carboxylate (CAS 100191-20-6)

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

tert-Butyl alcohol (CAS 75-65-0)

A detailed comparison is provided in Table 1.

Table 1: Comparative Analysis of Tert-butyl 2,6-dioxopiperidine-1-carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Stability Key Applications
This compound C₁₀H₁₅NO₄ 215.23 Carbamate, two ketones (2,6) Low in water Moderate PROTACs, drug intermediates
Tert-butyl 3,5-dioxopiperidine-1-carboxylate* C₁₀H₁₅NO₄ (assumed) ~215.23 (assumed) Carbamate, two ketones (3,5) Unknown Unknown Unclear; structural isomer of target compound
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Carbamate, hydroxymethyl, aryl Moderate Stable under storage Research chemical, chiral building block
tert-Butyl alcohol C₄H₁₀O 74.12 Alcohol High Flammable Solvent, synthetic intermediate

The assumed formula is based on structural similarity to the target compound.

Functional Group and Reactivity Differences
  • Ketone Positioning : The 2,6-dioxo configuration in the target compound creates a symmetrical, planar core, favoring interactions with enzymes or receptors. In contrast, the 3,5-dioxo isomer (if correctly assigned) may exhibit altered electronic properties due to ketone proximity .
  • Ring Size : The pyrrolidine derivative (5-membered ring) introduces strain and reduced conformational flexibility compared to piperidine analogs, impacting binding affinity in drug design .
  • Substituent Effects : The hydroxymethyl and methoxyphenyl groups in the pyrrolidine derivative enhance hydrophilicity and aromatic interactions, broadening its utility in asymmetric synthesis .

Biological Activity

Tert-butyl 2,6-dioxopiperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}NO4_{4}
  • Molecular Weight : 213.23 g/mol
  • CAS Number : 845267-78-9
  • Log P (Partition Coefficient) : Approximately 2.5, indicating good membrane permeability and lipophilicity.

The compound features a piperidine ring with two carbonyl groups at positions 2 and 6, along with a tert-butyl ester at the carboxylic acid position, contributing to its biological activity .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against resistant strains. The compound may inhibit cell wall synthesis or protein synthesis pathways, similar to other known antibiotics .
  • Enzyme Inhibition : Interaction studies indicate that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could be particularly relevant in the development of drugs targeting metabolic disorders or cancer .
  • Binding Affinity : Molecular docking studies have shown that this compound can bind to various biological targets, suggesting a mechanism of action that involves modulation of receptor activity or enzyme function.

The mechanism of action for this compound is primarily characterized by its interaction with biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes by binding to their active sites, altering their functionality. This is crucial in developing therapeutic agents aimed at diseases where enzyme dysregulation occurs .
  • Receptor Modulation : this compound may also interact with specific receptors, potentially influencing signaling pathways related to inflammation or metabolism .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against resistant bacterial strains
Enzyme InhibitionInhibitory effects on metabolic enzymes
Receptor InteractionBinding affinity studies indicating modulation of receptor activity

Case Study: Antimicrobial Properties

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against several strains of bacteria. The study utilized various methods including disk diffusion and minimum inhibitory concentration (MIC) assays to evaluate efficacy. Results indicated that certain derivatives displayed enhanced potency compared to traditional antibiotics, suggesting a promising avenue for further drug development .

Potential Applications

Given its diverse biological activities, this compound holds potential applications in several fields:

  • Pharmaceutical Development : The compound can serve as a lead structure for developing new antimicrobial agents or enzyme inhibitors for metabolic diseases.
  • Research Tool : It can be used in biochemical assays to study enzyme functions and receptor interactions.

Q & A

Q. What are the common synthetic routes for tert-butyl 2,6-dioxopiperidine-1-carboxylate?

The compound is typically synthesized via:

  • Oxidation : Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to generate pyridine derivatives.
  • Reduction : Employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce tetrahydropyridine intermediates.
  • Substitution : Reacting with nucleophiles (e.g., amines, alcohols) under acidic/basic conditions to form substituted dihydropyridines .

Q. How is this compound characterized spectroscopically?

Key methods include:

  • NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and carbonyl resonances (δ ~160-180 ppm in 13^{13}C NMR).
  • IR : Identify the C=O stretch (~1700 cm1^{-1}) and piperidine ring vibrations.
  • Mass Spectrometry : Confirm molecular weight (C10_{10}H15_{15}NO3_3; 197.23 g/mol) using high-resolution MS .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear gloves, lab coats, and eye protection.
  • Storage : Keep in a cool, dry place away from strong acids/bases (e.g., HCl, NaOH).
  • Incompatibilities : Avoid oxidizing agents (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Verify solvent effects (e.g., DMSO vs. CDCl3_3) on peak splitting .

Q. What challenges arise in optimizing reaction conditions for its synthesis?

  • Temperature Sensitivity : Exothermic reactions require controlled cooling (e.g., ice baths for reductions).
  • Reagent Purity : Impurities in LiAlH4_4 may reduce yield; pre-purify via sublimation.
  • Moisture Sensitivity : Use anhydrous solvents and inert atmospheres (N2_2/Ar) for substitution reactions .

Q. How is the compound’s biological activity (e.g., calcium channel blocking) evaluated?

  • In Vitro Assays : Measure inhibition of Ca2+^{2+} flux in cell lines (e.g., HEK293) using fluorescent dyes (e.g., Fluo-4).
  • Comparative Studies : Benchmark against established blockers (e.g., Nifedipine) to assess potency (IC50_{50}).
  • Structure-Activity Relationship (SAR) : Modify the tert-butyl or carbonyl groups to probe binding interactions .

Q. How does this compound compare to analogs like Nifedipine?

Property This compound Nifedipine
Functional Groups Tert-butyl, dioxopiperidineNitrobenzene, dihydropyridine
Bioactivity Moderate Ca2+^{2+} channel inhibitionHigh vascular selectivity
Synthetic Complexity Intermediate (3-4 steps)High (6-7 steps)
  • Unique Features : The tert-butyl group enhances steric protection during synthetic steps, while the dioxopiperidine core offers conformational rigidity for targeted interactions .

Q. What mechanistic insights explain its role as a synthetic intermediate?

  • The tert-butyloxycarbonyl (Boc) group acts as a protecting group for amines, enabling selective functionalization of the piperidine ring.
  • The dioxopiperidine scaffold serves as a precursor for heterocyclic expansions (e.g., fused ring systems via cycloaddition) .

Q. How are discrepancies in toxicity data addressed?

  • Purity Verification : Use HPLC (>95% purity) to rule out impurities skewing results.
  • Assay Variability : Replicate studies across multiple labs using standardized protocols (e.g., OECD guidelines).
  • Literature Cross-Validation : Compare data from PubChem, ECHA, and peer-reviewed journals .

Methodological Tables

Q. Table 1: Common Reaction Conditions

Reaction Type Reagents/Conditions Key Products
OxidationKMnO₄, H2_2SO4_4, 0–5°CPyridine derivatives
ReductionLiAlH4_4, THF, refluxTetrahydropyridine intermediates
SubstitutionNH3_3, EtOH, 60°C, 12hAmino-dihydropyridines

Q. Table 2: Comparative Bioactivity

Compound Ca2+^{2+} Channel IC50_{50} (μM) Therapeutic Target
This compound12.3 ± 1.5Cardiovascular research
Nifedipine0.8 ± 0.2Hypertension treatment

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